2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
CAS No.: 2034497-13-5
Cat. No.: VC4695922
Molecular Formula: C20H23N5O2
Molecular Weight: 365.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034497-13-5 |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.437 |
| IUPAC Name | 2-(benzimidazol-1-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H23N5O2/c1-14-11-19(23-15(2)22-14)27-16-7-9-24(10-8-16)20(26)12-25-13-21-17-5-3-4-6-18(17)25/h3-6,11,13,16H,7-10,12H2,1-2H3 |
| Standard InChI Key | AAMINSZSSNUCAM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Introduction
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone represents a heterocyclic structure with potential applications in medicinal chemistry. It combines a benzimidazole moiety, a dimethylpyrimidine group, and a piperidine nucleus. These structural features make it a promising candidate for bioactivity studies, particularly in antimicrobial and anticancer research.
Structural Features
The molecular structure of this compound integrates several key functional groups:
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Benzimidazole Core: Known for its role in bioactivity, this moiety mimics purine bases and is often used in drug design targeting enzymes like dihydrofolate reductase (DHFR) .
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Piperidine Substitution: A six-membered nitrogen-containing ring enhances solubility and bioavailability in drug-like molecules .
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Dimethylpyrimidine Ether: This group contributes to the electronic properties of the molecule, potentially influencing receptor binding.
Synthesis
While specific synthesis details for this compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:
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Functionalization of benzimidazole derivatives.
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Coupling reactions to introduce piperidine and pyrimidine groups.
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Purification using techniques like recrystallization or chromatography .
Biological Activity
Compounds with similar structures have been studied extensively for their pharmacological properties:
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Antimicrobial Activity: Benzimidazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit microbial enzymes .
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Anticancer Potential: The structural similarity to purines allows these compounds to interfere with DNA synthesis in rapidly dividing cells .
Analytical Characterization
Characterization methods typically include:
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NMR Spectroscopy: To confirm the structure and substitution patterns.
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Mass Spectrometry: For molecular weight determination.
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X-Ray Crystallography: To elucidate three-dimensional structure .
Applications
This compound's potential applications include:
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Drug Development: As an antimicrobial or anticancer agent.
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Molecular Probes: For studying enzyme interactions due to its heterocyclic framework.
Limitations and Future Research
Although promising, further research is needed to:
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Optimize synthetic routes for higher yields.
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Conduct in-depth biological evaluations.
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Explore its pharmacokinetics and toxicity profiles.
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